3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine
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Overview
Description
3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine is an organic compound characterized by the presence of a piperidine ring attached to a phenoxy group, which is further substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro derivatives can be reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and phenoxy groups contribute to the compound’s binding affinity and specificity towards its targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenol: A precursor in the synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another compound with similar structural features and applications.
Uniqueness
This compound stands out due to its combination of a piperidine ring with a phenoxy group substituted with both chloro and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H13ClF3NO |
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Molecular Weight |
279.68 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenoxy]piperidine |
InChI |
InChI=1S/C12H13ClF3NO/c13-10-4-3-8(12(14,15)16)6-11(10)18-9-2-1-5-17-7-9/h3-4,6,9,17H,1-2,5,7H2 |
InChI Key |
WGOWDUYPSMDBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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